molecular formula C4H3ClO3 B1598701 3-Chloro-2,4(3H,5H)-furandione CAS No. 4971-55-5

3-Chloro-2,4(3H,5H)-furandione

Cat. No.: B1598701
CAS No.: 4971-55-5
M. Wt: 134.52 g/mol
InChI Key: DJEJYZZJYYNADA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-2,4(3H,5H)-furandione can be synthesized through the chlorination of maleic anhydride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination reactors where maleic anhydride is exposed to chlorine gas. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and chlorine concentration.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2,4(3H,5H)-furandione undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.

    Addition Reactions: The compound can participate in Diels-Alder reactions with dienes, forming cycloaddition products.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form 3-chloromaleic acid.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Catalysts: Iron(III) chloride for chlorination, Lewis acids for Diels-Alder reactions.

    Solvents: Organic solvents such as dichloromethane, toluene.

Major Products:

    Substitution Products: 3-aminomaleic anhydride, 3-alkoxymaleic anhydride.

    Cycloaddition Products: Bicyclic compounds from Diels-Alder reactions.

    Hydrolysis Products: 3-chloromaleic acid.

Scientific Research Applications

3-Chloro-2,4(3H,5H)-furandione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

    Maleic Anhydride: The parent compound without the chlorine atom.

    3-Bromo-2,4(3H,5H)-furandione: A brominated derivative with similar reactivity.

    2,3-Dichloromaleic Anhydride: A compound with two chlorine atoms attached to the furan ring.

Uniqueness: 3-Chloro-2,4(3H,5H)-furandione is unique due to its specific reactivity profile, which is influenced by the presence of the chlorine atom. This makes it a valuable intermediate in organic synthesis, offering different reactivity compared to its non-chlorinated and other halogenated counterparts.

Properties

IUPAC Name

3-chlorooxolane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClO3/c5-3-2(6)1-8-4(3)7/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEJYZZJYYNADA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(C(=O)O1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400070, DTXSID80900973
Record name 3-Chloro-2,4(3H,5H)-furandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_19
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80900973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4971-55-5
Record name 3-Chloro-2,4(3H,5H)-furandione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4971-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2,4(3H,5H)-furandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4(3H,5H)-Furandione, 3-chloro
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-Chloro-2,4(3H,5H)-furandione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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